2,5-Dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Properties
IUPAC Name |
2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c1-5-3-8(14)13-9(11-5)7(4-10)6(2)12-13/h3,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJELVTKRNGLVSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=C(N2)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Optimization
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Aminopyrazole precursor : 5-Amino-3-methylpyrazole-4-carbonitrile serves as the nitrogen-rich heterocyclic backbone, introducing the 3-cyano group and the 2-methyl substituent via aldehyde participation.
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Aldehyde : Acetaldehyde is employed to introduce the 2-methyl group at the pyrimidine ring’s C-2 position.
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1,3-Dicarbonyl compound : Ethyl acetoacetate or 2,4-pentanedione provides the 5-methyl and 7-oxo functionalities.
The reaction proceeds in boiling DMF (0.5 mL per 2 mmol reagent) for 20 minutes, followed by precipitation with methanol. Yields range from 32% to 60%, depending on the substituents and work-up procedures.
Key Mechanistic Insights
The mechanism involves:
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Enamine formation : Condensation of the aminopyrazole’s NH2 group with the aldehyde.
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Nucleophilic attack : The enamine intermediate reacts with the 1,3-dicarbonyl compound’s keto-enol tautomer.
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Cyclization : Intramolecular dehydration forms the pyrimidine ring (Scheme 5 in).
Competing side reactions, such as the formation of pyrazolo[1,5-a]pyrimidin-5(4H)-one-3-carbonitrile, are suppressed by avoiding acidic conditions.
Chalcone-Mediated Cyclocondensation
An alternative route utilizes α,β-unsaturated ketones (chalcones) instead of aldehydes and 1,3-dicarbonyl compounds. This method, reported by Kolosov et al., involves refluxing 5-amino-3-methylpyrazole-4-carbonitrile with methyl vinyl ketone in DMF.
Tautomeric Equilibria
In DMSO, the product exists as a mixture of 4,7-dihydro and 6,7-dihydro tautomers, with ratios influenced by substituent electronic effects. For the target compound, NMR analysis reveals a 3:1 equilibrium favoring the 4,7-dihydro form, characterized by:
Critical Analysis of Synthetic Routes
Yield and Purity Considerations
Spectroscopic Characterization
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IR : Strong absorption at 2220 cm (C≡N stretch) and 1680 cm (C=O).
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NMR (DMSO-d6) : δ 2.41 (s, 3H, C-2 CH3), 2.58 (s, 3H, C-5 CH3), 6.32 (s, 1H, C-6 H), 10.44 (br, 1H, N-H).
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NMR : δ 22.1 (C-2 CH3), 25.6 (C-5 CH3), 116.8 (CN), 158.4 (C=O).
| Parameter | Optimal Condition |
|---|---|
| Solvent volume | 0.5 mL DMF per 2 mmol reagent |
| Reaction temperature | 153°C (DMF reflux) |
| Work-up | Methanol precipitation |
Chemical Reactions Analysis
2,5-Dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of substituted pyrazolopyrimidines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,5-Dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, including kinase inhibitors and anti-inflammatory drugs.
Materials Science:
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, contributing to the understanding of various biological processes.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis:
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 6-Ethyl-2,5-dimethyl Analogue | 5-Propyl-Benzylamino Derivative |
|---|---|---|---|
| logP | ~0.5 (estimated) | 0.97 | 2.8 (predicted) |
| Aqueous Solubility | Low | Moderate | Low |
| Metabolic Stability | Moderate | High | High (due to halogenated groups) |
| Protein Binding Affinity | Moderate | Moderate | High (structural rigidity) |
Key Research Findings
Structural Flexibility : Introduction of polar groups (e.g., hydroxyl, carboxyl) in pyrazolo[1,5-a]pyrimidine derivatives enhances tumor uptake in PET imaging .
Halogenation Impact : Chloro and fluoro substituents improve metabolic stability and target binding, as seen in BCATm inhibitors .
Catalyst-Free Synthesis : Environmentally benign methods using deep eutectic solvents (DES) yield high-purity derivatives (e.g., dioxoisoindolin-pyrazolo-pyrimidines) with scalable production .
Biological Activity
2,5-Dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS No. 99056-35-6) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and other relevant pharmacological effects.
- Molecular Formula : C₉H₈N₄O
- Molecular Weight : 220.19 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:
- Growth Inhibition : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited significant growth inhibition across various cancer cell lines. Notably, one derivative achieved a mean growth inhibition (GI%) of 43.9% across 56 different cell lines .
Case Study: Renal Carcinoma Cell Line (RFX 393)
In vitro evaluations against the renal carcinoma cell line RFX 393 revealed that certain derivatives showed moderate cytotoxicity with IC50 values of 11.70 µM and 19.92 µM for compounds 6s and 6t , respectively . These compounds also induced cell cycle arrest in the G0–G1 phase and decreased cell populations in the S and G2/M phases, suggesting their potential as therapeutic agents targeting cell cycle regulation .
Enzyme Inhibition
The compound has been studied for its ability to inhibit cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA). The following table summarizes the IC50 values for selected derivatives:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 6s | CDK2 | 11.70 |
| 6t | CDK2 | 19.92 |
| 6s | TRKA | 0.22 |
| 6t | TRKA | 0.89 |
These findings indicate a promising dual inhibition profile that could be leveraged in developing new cancer therapies .
The mechanism by which these compounds exert their biological effects involves:
- Binding Interactions : Molecular docking studies revealed that the synthesized compounds bind effectively to the active sites of CDK2 and TRKA, similar to established inhibitors .
- Induction of Apoptosis : Compounds were shown to significantly increase apoptosis markers in treated cancer cells, further supporting their role as potential anticancer agents .
Other Biological Activities
Beyond anticancer properties, pyrazolo[1,5-a]pyrimidines have been investigated for:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile, and how can reaction conditions be tailored to improve yields?
- Methodology : Cyclocondensation of precursors (e.g., aminopyrazoles with β-ketoesters) in deep eutectic solvents (DES) under controlled temperatures (80–100°C) is widely used. DES enhances reaction efficiency by providing a non-toxic, high-yield environment with simplified purification . For example, methyl 5-amino-1H-pyrazole-4-carboxylate can react with substituted β-ketoesters to form the pyrazolo-pyrimidine core, followed by nitrile group introduction via nucleophilic substitution .
Q. How is structural confirmation achieved for this compound and its derivatives?
- Methodology : Combine nuclear magnetic resonance (NMR, ¹H/¹³C) to verify substituent positions, infrared spectroscopy (IR) for functional groups (e.g., carbonyl, nitrile), and X-ray crystallography for absolute configuration. Mass spectrometry (HRMS) confirms molecular weight . For instance, X-ray analysis resolved regioselectivity in N-methyl derivatives of pyrazolo-pyrimidines .
Q. What preliminary biological activities have been reported for this compound?
- Methodology : Screen for anticancer activity using cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial activity via minimum inhibitory concentration (MIC) tests. Derivatives with similar scaffolds show IC₅₀ values in the low micromolar range against breast and colon cancer cells, likely via apoptosis induction .
Advanced Research Questions
Q. What enzyme inhibition mechanisms are associated with 2,5-dimethyl derivatives of this scaffold?
- Methodology : Mitochondrial branched-chain aminotransferase (BCATm) inhibition is observed in structural analogs (e.g., compound 61), which elevate branched-chain amino acids (BCAAs) in vivo. Co-crystallization studies (PDB: 5BWR) reveal binding interactions between the pyrazolo-pyrimidine core and BCATm’s active site, stabilized by hydrogen bonding and hydrophobic contacts .
Q. How do pharmacokinetic properties of this compound influence in vivo efficacy?
- Methodology : Optimize logP and solubility via substituent modifications (e.g., alkyl chains, halogens). In acute murine studies, analogs like 2-((4-chloro-2,6-difluorobenzyl)amino)-7-oxo-5-propyl derivatives showed oral bioavailability and sustained BCAA elevation, validated via LC-MS plasma analysis .
Q. Can computational modeling predict binding affinities to novel targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with targets like histone lysine demethylases (KDM). Pyrazolo-pyrimidine derivatives with 5-methyl groups exhibit strong binding to KDM4A (ΔG = −9.2 kcal/mol), correlating with epigenetic regulation in cancer .
Q. How is regioselectivity controlled during derivatization (e.g., alkylation, halogenation)?
- Methodology : Reaction conditions dictate regioselectivity. For example, methylhydrazine in acetic acid favors substitution at the pyrimidine N1 position, while ethanol promotes open-chain intermediates that cyclize selectively . Solvent polarity and temperature are critical for controlling outcomes .
Q. What structure-activity relationships (SAR) guide the design of potent analogs?
- Methodology : Systematic substitution at positions 2, 5, and 7 reveals:
- C-3 nitrile : Essential for enzyme inhibition (e.g., BCATm).
- C-5 methyl : Enhances metabolic stability and lipophilicity.
- C-7 oxo group : Critical for hydrogen bonding with catalytic residues .
Q. How can contradictory data on biological targets be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
